(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver
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Overview
Description
(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver is a compound that combines an organic molecule with a silver ion
Mechanism of Action
Target of Action
The primary target of 2,2,6,6-Tetramethyl-3,5-heptanedionato silver(I) (99.9%-Ag) is metal ions . It acts as a bidentate ligand , forming stable complexes with various metal ions .
Mode of Action
The compound has a β-diketone structure that can easily form a stable enol form through keto-enol tautomerism . In alkaline conditions, the hydroxyl group loses a proton, leading to the formation of a negatively charged oxygen atom. This oxygen anion can easily coordinate with various metal ions to form stable complexes .
Biochemical Pathways
The compound is involved in various reactions as an air-stable ligand for metal catalysts . It serves as a substrate for heterocycles and is used in the synthesis of α-aryl-β-diketones .
Pharmacokinetics
The pharmacokinetic properties of 2,2,6,6-Tetramethyl-3,5-heptanedionato silver(I) (99It is known to be a stable, anhydrous reagent .
Result of Action
The compound’s action results in the formation of stable complexes with metal ions . These complexes can be used as catalysts in various organic synthesis reactions . More importantly, the metal complexes of this compound can be widely used as MOCVD precursors, and further prepared into precious metal thin films and other semiconductor materials .
Action Environment
The compound is stable in pure air and water . Its action, efficacy, and stability can be influenced by environmental factors such as the presence of ozone, hydrogen sulfide, or air containing sulfur .
Biochemical Analysis
Biochemical Properties
The 2,2,6,6-Tetramethyl-3,5-heptanedionato silver(I) (99.9%-Ag) acts as an air-stable ligand for metal catalysts . It serves as a substrate for heterocycles
Cellular Effects
It is known that silver compounds can induce apoptotic cell death in certain types of cancer cells .
Molecular Mechanism
It is known to act as a ligand for metal catalysts in various reactions
Temporal Effects in Laboratory Settings
It is known to be stable and undergoes O-additions and C-additions .
Metabolic Pathways
It is known to act as a ligand for metal catalysts in various reactions
Transport and Distribution
It is known to be stable in pure air and water, but tarnishes when exposed to ozone, hydrogen sulfide, or air containing sulfur .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one typically involves the reaction of 2,2,6,6-tetramethylhept-4-en-3-one with a hydroxylating agent under controlled conditions to introduce the hydroxyl group at the 5th position. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation.
Major Products
Oxidation: Formation of 5-oxo-2,2,6,6-tetramethylhept-4-en-3-one.
Reduction: Formation of 5-hydroxy-2,2,6,6-tetramethylheptane.
Substitution: Formation of 5-chloro-2,2,6,6-tetramethylhept-4-en-3-one or 5-amino-2,2,6,6-tetramethylhept-4-en-3-one.
Scientific Research Applications
Chemistry
In chemistry, (E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver is used as a reagent in organic synthesis and catalysis. Its unique structure allows it to participate in various chemical transformations, making it valuable for developing new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential antimicrobial properties due to the presence of silver ions. It is investigated for its ability to inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its antimicrobial properties make it a candidate for developing new treatments for infections and wound healing.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one: Lacks the silver ion, making it less effective as an antimicrobial agent.
2,2,6,6-tetramethylhept-4-en-3-one: Lacks both the hydroxyl group and the silver ion, resulting in different chemical properties and applications.
Uniqueness
(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver is unique due to the presence of both the hydroxyl group and the silver ion. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2.Ag/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/b8-7+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKBNGVKKKAFAJ-USRGLUTNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ag] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C\C(=O)C(C)(C)C)/O.[Ag] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20AgO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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